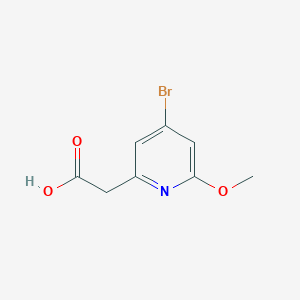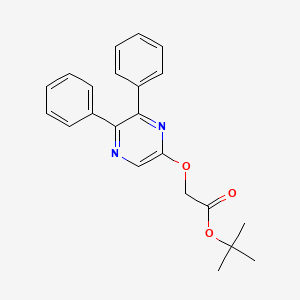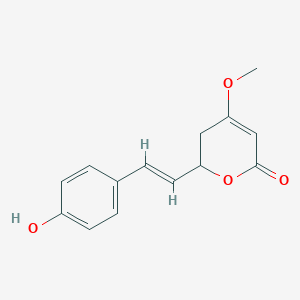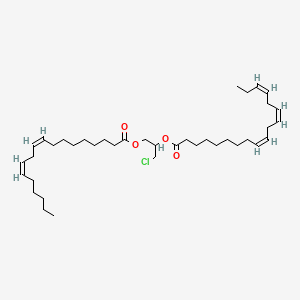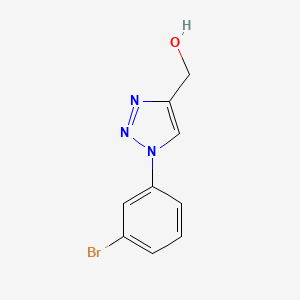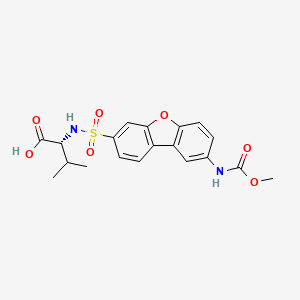![molecular formula C17H26O5Si B13442327 (2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid is a synthetic organic compound characterized by its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the prop-2-enoic acid moiety through a series of reactions involving reagents such as Grignard reagents or organolithium compounds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Tetrabutylammonium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of (2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3,4,5-Trimethoxybenzylamine
- tert-Butylamine
- 3-Hydroxy-4-methoxyphenethylamine hydrochloride
Uniqueness
(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyldimethylsilyl group provides stability and protection to the molecule, allowing for selective reactions and modifications.
属性
分子式 |
C17H26O5Si |
|---|---|
分子量 |
338.5 g/mol |
IUPAC 名称 |
(E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H26O5Si/c1-17(2,3)23(6,7)22-16-13(20-4)10-12(8-9-15(18)19)11-14(16)21-5/h8-11H,1-7H3,(H,18,19)/b9-8+ |
InChI 键 |
AFUGVVDKQFSWQS-CMDGGOBGSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)/C=C/C(=O)O)OC |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


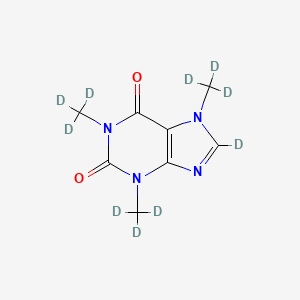



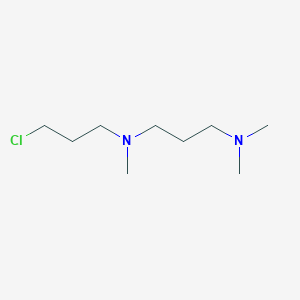
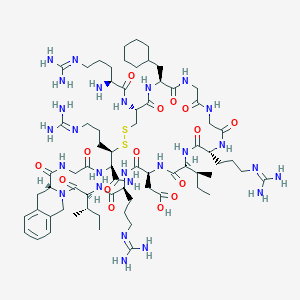
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
